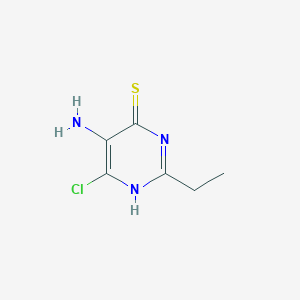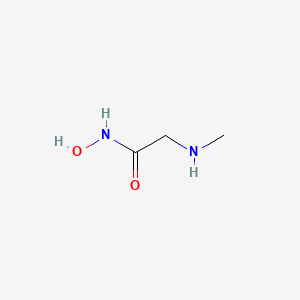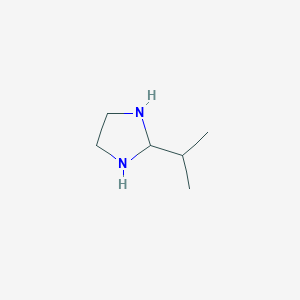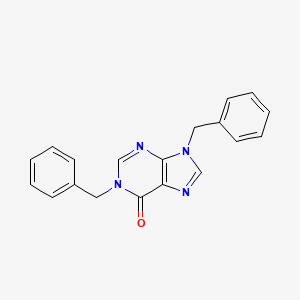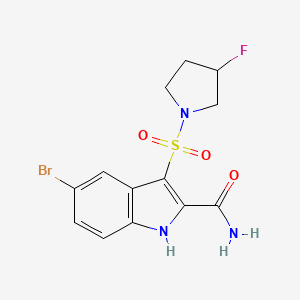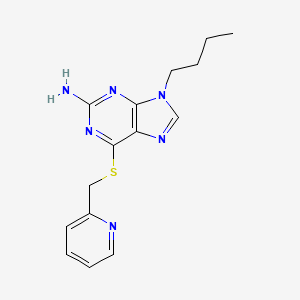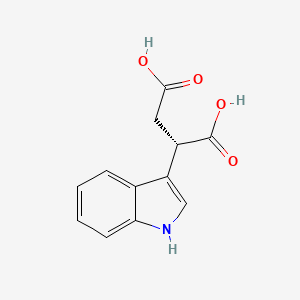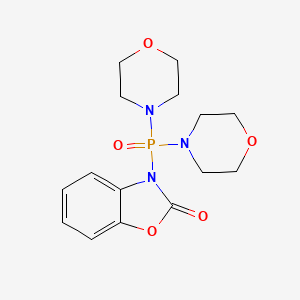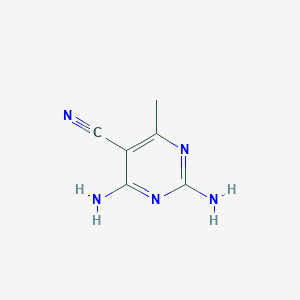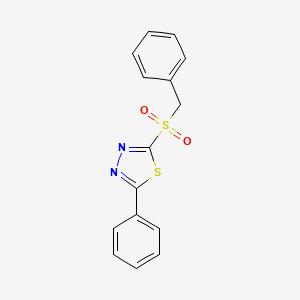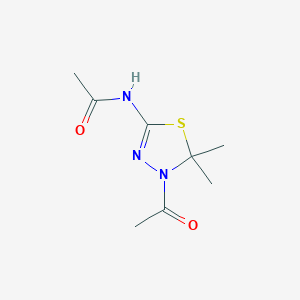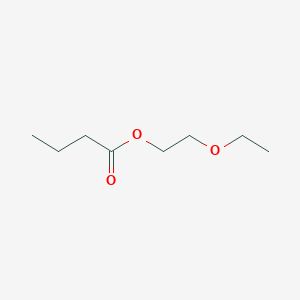
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is a heterocyclic compound with a pyrazolidine ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. The reaction is carried out by heating the reactants without a solvent or refluxing in ethanol (EtOH) or isopropanol (i-PrOH) with a catalytic amount of glacial acetic acid (HOAc) . The resulting compounds are isolated in good yields and are typically white or cream-tinted crystalline solids that are soluble in organic solvents such as ethanol and acetonitrile (MeCN) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and scale-up processes would apply, including the optimization of reaction conditions, purification methods, and yield improvements.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Common Reagents and Conditions
The specific reagents and conditions used in these reactions depend on the desired transformation. For example, oxidation reactions may be carried out in acidic or basic conditions, while reduction reactions typically require anhydrous conditions to prevent the decomposition of the reducing agent.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It may be used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of 2-acetyl-5-oxopyrazolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, as a GABA-receptor antagonist, it may inhibit the binding of gamma-aminobutyric acid (GABA) to its receptor, thereby modulating neurotransmission and exerting its pharmacological effects . Similarly, as a histamine-N-methyl transferase inhibitor, it may inhibit the methylation of histamine, thereby affecting histamine signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxopyrrolidine-3-carboxylic acid: This compound has a similar ring structure but lacks the acetyl group at the 2-position.
Indole-3-acetic acid: This compound has a different ring structure but shares some similar biological activities, such as its role as a plant hormone.
Uniqueness
2-Acetyl-5-oxopyrazolidine-3-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and biological activities
Eigenschaften
CAS-Nummer |
64154-83-2 |
|---|---|
Molekularformel |
C6H8N2O4 |
Molekulargewicht |
172.14 g/mol |
IUPAC-Name |
2-acetyl-5-oxopyrazolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O4/c1-3(9)8-4(6(11)12)2-5(10)7-8/h4H,2H2,1H3,(H,7,10)(H,11,12) |
InChI-Schlüssel |
GACCTAIHWWQLTK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1C(CC(=O)N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


